molecular formula C28H28ClN3NaO5+ B10764144 sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

Cat. No.: B10764144
M. Wt: 545.0 g/mol
InChI Key: JSHSGBIWNPQCQZ-UHFFFAOYSA-N
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Description

Sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid is a useful research compound. Its molecular formula is C28H28ClN3NaO5+ and its molecular weight is 545.0 g/mol. The purity is usually 95%.
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Biological Activity

Sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C21H17ClN2O6Na
  • Molecular Weight : 432.81 g/mol
  • IUPAC Name : Sodium 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and receptors, particularly in the context of neurological and cardiovascular systems. Research indicates that it interacts with:

  • Carbonic Anhydrases (CAs) :
    • The compound has been shown to inhibit human carbonic anhydrases, particularly hCA II and hCA VII, through interactions that stabilize the enzyme-inhibitor complex. This is significant for therapeutic applications in conditions like glaucoma and epilepsy .
  • Sodium Channels :
    • It has been identified as a modulator of sodium channels, which are crucial in the propagation of action potentials in neurons and muscle cells. By inhibiting these channels, the compound may exert neuroprotective effects .

Biological Activity

The biological activities associated with this compound include:

  • Anticonvulsant Effects :
    • Studies have demonstrated its efficacy in reducing seizure frequency in animal models, suggesting potential use in treating epilepsy .
  • Neuroprotective Properties :
    • The compound exhibits neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Carbonic Anhydrase InhibitionStabilizes enzyme-inhibitor complex
Sodium Channel ModulationReduces action potential propagation
Anticonvulsant EffectsDecreases seizure frequency
NeuroprotectionReduces oxidative stress

Case Studies

  • Study on Anticonvulsant Activity :
    • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure episodes compared to control groups. The mechanism was linked to its sodium channel inhibitory properties.
  • Inhibition of Carbonic Anhydrases :
    • Another research highlighted the compound's selectivity towards hCA VII over hCA II, suggesting that structural modifications could enhance its therapeutic profile for conditions requiring selective inhibition of these enzymes .

Properties

Molecular Formula

C28H28ClN3NaO5+

Molecular Weight

545.0 g/mol

IUPAC Name

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

InChI

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1

InChI Key

JSHSGBIWNPQCQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na+]

Origin of Product

United States

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